Diethyl (2-oxoethyl)phosphonate CAS number and molecular structure
Diethyl (2-oxoethyl)phosphonate CAS number and molecular structure
An In-depth Technical Guide: Diethyl (2-oxoethyl)phosphonate
Abstract: This technical guide provides a comprehensive overview of Diethyl (2-oxoethyl)phosphonate, a versatile bifunctional reagent crucial in modern organic synthesis. We delve into its core chemical identity, including its definitive CAS number and molecular structure, and present key physicochemical properties. The guide elucidates its principal application as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated carbonyl compounds. Furthermore, its emerging role as a valuable building block in medicinal chemistry and drug development is explored, highlighting the strategic importance of the phosphonate moiety. Detailed, field-proven protocols for its synthesis and application in the HWE reaction are provided, alongside essential safety, handling, and storage information to ensure best laboratory practices. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this phosphonate reagent.
Chemical Identity and Physicochemical Properties
Diethyl (2-oxoethyl)phosphonate, also known as diethylphosphonoacetaldehyde, is an organophosphorus compound that features both an aldehyde functional group and a diethyl phosphonate moiety. This dual functionality makes it a powerful C2 building block for introducing a vinyl aldehyde group or for further elaboration of the aldehyde.
Molecular Structure and Identifiers
The structural and identifying information for Diethyl (2-oxoethyl)phosphonate is summarized below. The presence of a reactive aldehyde and a phosphonate group capable of forming a stabilized carbanion is central to its synthetic utility.
| Identifier | Value |
| CAS Number | 1606-75-3[1] |
| Molecular Formula | C6H13O4P[1] |
| IUPAC Name | 2-diethoxyphosphorylacetaldehyde[1] |
| Synonyms | Diethylphosphonoacetaldehyde, Diethyl (formylmethyl)phosphonate[1] |
| Molecular Weight | 180.14 g/mol [1] |
| Canonical SMILES | CCOP(=O)(CC=O)OCC[1] |
| InChI Key | ZZWQVTBJLLXLPJ-UHFFFAOYSA-N[1] |
Physicochemical Data
The physical properties of the compound are critical for its handling, reaction setup, and purification.
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 192-193 °C at 11 mmHg (for a related structure) |
| Density | 1.179 g/mL at 25 °C (for a related structure) |
| Refractive Index (n20/D) | ~1.513 (for a related structure) |
| Solubility | Soluble in most organic solvents. |
Synthesis and Spectroscopic Characterization
The preparation of β-ketophosphonates like Diethyl (2-oxoethyl)phosphonate is commonly achieved via the Michaelis-Arbuzov reaction. This reaction provides a reliable and high-yielding pathway to form the crucial carbon-phosphorus bond.
General Synthetic Pathway: The Michaelis-Arbuzov Reaction
The foundational step in synthesizing many phosphonates is the Arbuzov reaction, which involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. For Diethyl (2-oxoethyl)phosphonate, a protected 2-haloacetaldehyde derivative is required to prevent self-condensation or reaction of the aldehyde. A common strategy involves using a 2-haloacetal, followed by deprotection.
Reaction Scheme:
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Arbuzov Reaction: Triethyl phosphite reacts with a bromoacetaldehyde acetal (e.g., 2-bromo-1,1-diethoxyethane) to form the diethyl phosphonate acetal.
-
Hydrolysis (Deprotection): The resulting acetal is carefully hydrolyzed under acidic conditions to reveal the aldehyde functionality, yielding the final product.
This two-step process is crucial because it shields the reactive aldehyde during the C-P bond formation, a common tactic in multi-functional-group synthesis to ensure high yields and purity.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The premier application of Diethyl (2-oxoethyl)phosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene.[2][3]
Mechanistic Overview
The HWE reaction proceeds through a well-defined mechanism that leverages the nucleophilicity of the phosphonate-stabilized carbanion.[2][4]
-
Deprotonation: A base abstracts the acidic proton alpha to both the phosphonate and carbonyl groups, generating a highly stabilized phosphonate carbanion (anion). The choice of base is critical and can influence reaction kinetics and stereochemical outcome.
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step and forms a tetrahedral intermediate.[2]
-
Oxaphosphetane Formation: The resulting alkoxide intermediate attacks the electrophilic phosphorus atom in an intramolecular fashion, forming a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, breaking the C-O and P-C bonds to form the final alkene product and a water-soluble dialkyl phosphate salt. This elimination is irreversible and drives the reaction to completion. The easy removal of the phosphate byproduct by aqueous extraction is a significant advantage over the traditional Wittig reaction.[2]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: HWE Olefination of Benzaldehyde
This protocol describes a representative procedure for the olefination of benzaldehyde using Diethyl (2-oxoethyl)phosphonate to synthesize cinnamaldehyde.
Materials:
-
Diethyl (2-oxoethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The flask is flushed with nitrogen, and anhydrous THF is added via syringe.
-
Carbanion Formation: The phosphonate reagent (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The mixture is stirred for 30 minutes at this temperature, during which hydrogen gas evolution is observed. This step is critical for the complete formation of the nucleophilic carbanion.
-
Aldehyde Addition: Benzaldehyde (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by column chromatography on silica gel to afford the pure cinnamaldehyde product. The product identity and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Caption: Experimental workflow for a typical HWE reaction.
Role in Medicinal Chemistry and Drug Development
Organophosphorus compounds, particularly phosphonates, are of immense interest in drug discovery.[5] The phosphonate group is a highly effective bioisostere of phosphate and carboxylate moieties, offering key advantages.[6][7]
The Phosphonate Moiety as a Bioisostere
-
Phosphate Mimic: The phosphonate group (C-P bond) is a stable surrogate for the natural phosphate group (C-O-P bond), which is susceptible to enzymatic cleavage by phosphatases. This stability enhances the metabolic lifetime of a drug candidate.
-
Carboxylate Mimic: The phosphonate group can also serve as a bioisostere for a carboxylate group. Its tetrahedral geometry and ability to engage in similar hydrogen bonding interactions allow it to bind to enzyme active sites designed for carboxylate substrates.
-
Transition-State Analogs: Phosphonates are excellent mimics of the tetrahedral transition state formed during the hydrolysis of amides and esters, making them potent inhibitors of hydrolytic enzymes like proteases.[6]
Diethyl (2-oxoethyl)phosphonate serves as a precursor for more complex phosphonate-containing molecules that are designed as enzyme inhibitors or receptor modulators. For instance, it can be used to synthesize phosphonate analogs of 2-oxo acids, which have been investigated as inhibitors of 2-oxo acid dehydrogenases, enzymes linked to cancer and metabolic disorders.[6]
Caption: Generalized pathway to a bioactive phosphonate.
Safety, Handling, and Storage
Working with Diethyl (2-oxoethyl)phosphonate requires adherence to standard laboratory safety protocols. While specific toxicity data is limited, information from structurally related β-ketophosphonates provides a basis for safe handling.[8]
Hazard Identification
Based on analogous compounds, Diethyl (2-oxoethyl)phosphonate should be handled as a hazardous substance.[8][9]
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P280 |
| Eye Irritation | Category 2A | P305+P351+P338 |
| Respiratory Irritation | STOT SE, Category 3 | P261, P304+P340 |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] In case of accidental contact, rinse the affected area with copious amounts of water.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Conclusion
Diethyl (2-oxoethyl)phosphonate is a high-value synthetic intermediate with a well-established role in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction. Its utility is further underscored by its application in medicinal chemistry as a foundational block for creating metabolically robust enzyme inhibitors and other bioactive molecules. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively harness the synthetic power of this versatile reagent.
References
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Danheiser, R. L., & Varongchayakul, C. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84–98. [Link]
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Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]
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Angene Chemical (2021). Safety Data Sheet - Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate. Retrieved from [Link]
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NROChemistry (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 679849. [Link]
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The Organic Chemistry Tutor (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Retrieved from [Link]
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CONICET (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
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Lee, K., & Lee, J. I. (2002). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Bulletin of the Korean Chemical Society, 23(5), 651-658. [Link]
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Kafarski, P., & Demkowicz, S. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1059955. [Link]
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